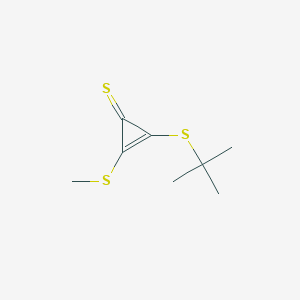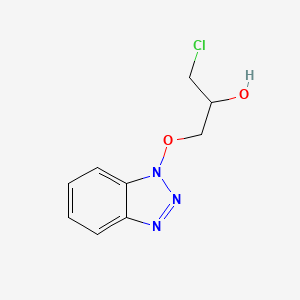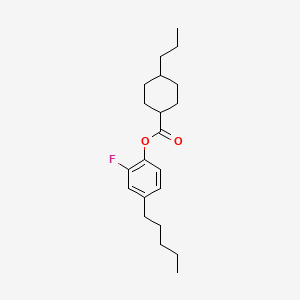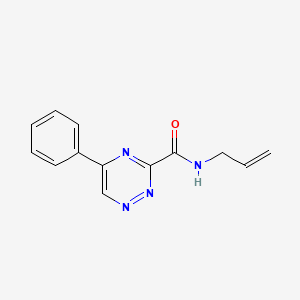
Dicyclohexyl(2-methylpropyl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclohexyl(2-methylpropyl)alumane: is an organoaluminum compound characterized by the presence of two cyclohexyl groups and a 2-methylpropyl group attached to an aluminum atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dicyclohexyl(2-methylpropyl)alumane can be synthesized through the reaction of cyclohexylaluminum dichloride with 2-methylpropylmagnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Dicyclohexyl(2-methylpropyl)alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or 2-methylpropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: The compound itself can be used as a reducing agent in the presence of substrates like ketones and aldehydes.
Substitution: Reagents such as halogens and other organometallic compounds are used in substitution reactions.
Major Products Formed:
Oxidation: Aluminum oxides and substituted cyclohexyl or 2-methylpropyl derivatives.
Reduction: Reduced organic compounds such as alcohols and amines.
Substitution: Various substituted organoaluminum compounds.
科学研究应用
Chemistry: Dicyclohexyl(2-methylpropyl)alumane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the reduction of functional groups. It is also employed in the preparation of other organoaluminum compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for their potential use in drug synthesis and as intermediates in the production of pharmaceuticals.
Industry: In the industrial sector, this compound is used in polymerization reactions, particularly in the production of polyolefins. It serves as a catalyst or co-catalyst in these processes, enhancing the efficiency and control of polymerization.
相似化合物的比较
Similar Compounds:
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Diisobutylaluminum hydride: Contains two isobutyl groups and a hydride attached to aluminum.
Methylaluminoxane: A polymeric aluminum compound used as a co-catalyst in polymerization reactions.
Uniqueness: Dicyclohexyl(2-methylpropyl)alumane is unique due to the presence of bulky cyclohexyl groups and a branched 2-methylpropyl group. These groups provide significant steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the combination of cyclohexyl and 2-methylpropyl groups offers a distinct electronic environment around the aluminum center, differentiating it from other organoaluminum compounds.
属性
| 93100-85-7 | |
分子式 |
C16H31Al |
分子量 |
250.40 g/mol |
IUPAC 名称 |
dicyclohexyl(2-methylpropyl)alumane |
InChI |
InChI=1S/2C6H11.C4H9.Al/c2*1-2-4-6-5-3-1;1-4(2)3;/h2*1H,2-6H2;4H,1H2,2-3H3; |
InChI 键 |
YLPLNKTUAINEKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[Al](C1CCCCC1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(Methylamino)benzoyl]oxolan-2-one](/img/structure/B14351648.png)
![4-(Methylsulfanyl)-3-phenylspiro[thiete-2,9'-xanthene]](/img/structure/B14351653.png)
![lithium;[2,4-bis(trimethylsilyl)cyclopenta-2,4-dien-1-yl]-trimethylsilane](/img/structure/B14351654.png)


![2,2'-[(7-Methyl-2-propyl-1,8-naphthyridin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14351671.png)



